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Introduction
Silatranes are a unique class of tricyclic organosilicon compounds characterized by a

hypervalent, pentacoordinate silicon atom. This structural motif arises from a transannular

dative bond between a bridgehead nitrogen atom and the silicon atom (N→Si).

Methylsilatrane (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) serves as a

archetypal example for studying this interaction. The N→Si bond significantly influences the

molecule's geometry, reactivity, and biological properties, making it a subject of extensive

research.[1][2] This guide provides a comprehensive technical overview of the N→Si dative

bond in methylsilatrane, focusing on its structural, spectroscopic, and computational

characterization, supplemented with detailed experimental protocols.

Molecular Structure and Bonding
The defining feature of methylsilatrane is the intramolecular dative bond where the nitrogen's

lone pair of electrons donates into a vacant orbital of the silicon atom.[1][2] This interaction

forces the silicon atom into a distorted trigonal-bipyramidal (TBP) geometry. The methyl group

and the donor nitrogen atom occupy the axial positions, while the three oxygen atoms lie in the

equatorial plane.[1][2]
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The strength and length of this N→Si bond are highly sensitive to the electronic properties of

the substituent on the silicon atom and the physical state of the molecule. Gas-phase electron

diffraction studies have shown that the N→Si bond is longer in the gaseous state compared to

the solid state, highlighting the influence of crystal packing forces which tend to shorten the

bond.[3]

Quantitative Structural Data
The precise geometric parameters of methylsilatrane have been determined primarily through

single-crystal X-ray diffraction. The key quantitative data are summarized below.

Parameter Value (Solid State) Value (Gas Phase)

Bond Lengths (Å)

N→Si (dative bond) 2.173[1] ~2.23 (longer)[3]

Si-C 1.89 (typical) Not specified

Si-O (average) 1.67 (typical)[4] 1.648[2]

N-C (average) 1.47 (typical)[4] 1.443[2]

Bond Angles (°)

C-Si-N ~180 (axial-axial) Not specified

O-Si-O (equatorial) ~120 (distorted) 116.3[2]

N-Si-O (axial-equatorial) ~82 (distorted) 78.8[2]

Note: Typical values are derived from closely related silatrane structures in the absence of a

complete primary report for methylsilatrane under the search scope.
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Figure 1: Molecular structure of methylsilatrane with the N→Si dative bond.

Spectroscopic and Computational Characterization
Spectroscopic techniques, particularly NMR, and computational chemistry provide deep

insights into the electronic environment and the nature of the N→Si bond.

NMR Spectroscopy
¹⁵N and ²⁹Si NMR spectroscopy are exceptionally sensitive to the electronic environment of the

nitrogen and silicon atoms. The chemical shifts are a direct probe of the strength of the N→Si

interaction.

Nucleus Chemical Shift (δ) Solvent

²⁹Si -69.7 ppm [D6]DMSO

¹⁵N -352.4 ppm Solid State

The significant upfield shift of the ²⁹Si signal compared to tetracoordinate silanes is a hallmark

of the pentacoordinate environment. Similarly, the ¹⁵N chemical shift reflects the involvement of

the nitrogen lone pair in the dative bond.
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Computational Analysis (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used

to analyze the electron density (ρ(r)) and characterize chemical bonds. Analysis at the bond

critical point (BCP) between the nitrogen and silicon atoms reveals the nature of the interaction.

Nitrogen Atom

Silicon Atom

Lone Pair (p-orbital)

Vacant σ* Orbital

Donation of
Electron Density

Transannular Dative Bond

Forms Dative Bond
(N→Si)
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Figure 2: Conceptual diagram of N→Si dative bond formation.

QTAIM Parameter at N-Si
BCP

Typical Value for
Silatranes

Interpretation

Electron Density (ρ(r)) ~0.05 e/a₀³

Low density, indicative of a

non-covalent (closed-shell)

interaction.[5]

Laplacian of ρ(r) (∇²ρ(r)) Positive (~0.15 e/a₀⁵)

Positive value signifies charge

depletion, characteristic of

ionic or dative bonds.[5]
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The low electron density and positive Laplacian at the N→Si bond critical point provide clear

evidence that the bond has significant ionic character and is distinct from a traditional covalent

bond.[5] The bond dissociation energy, while not definitively calculated for methylsilatrane,

can be estimated from the potential energy density at the BCP and is known to be weaker than

typical Si-N covalent bonds. The N→Si bond in 1-hydrosilatrane is estimated to be

approximately 5 kcal/mol stronger than in methylsilatrane.[1]

Experimental Protocols
The synthesis and characterization of methylsilatrane require specific experimental conditions

to ensure purity and accurate analysis.

Start

Classical Synthesis
(Methyltriethoxysilane + Triethanolamine + KOH)

Purification
(Vacuum Sublimation or Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, ¹⁵N, ²⁹Si) Single Crystal X-ray Diffraction

If single crystals form

Computational Analysis
(DFT, QTAIM)

Correlate with theory Correlate with theory

End
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Figure 3: Experimental workflow for methylsilatrane analysis.

Classical Synthesis of Methylsilatrane
This protocol describes the synthesis from methyltriethoxysilane and triethanolamine using a

base catalyst.

Reagents and Glassware:

Methyltriethoxysilane

Triethanolamine

Potassium Hydroxide (KOH)

Anhydrous Toluene

Anhydrous Hexane

All glassware must be oven-dried to be free of moisture. The reaction should be conducted

under an inert atmosphere (e.g., dry nitrogen or argon).

Procedure:

1. To a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark

trap, add triethanolamine (1 equivalent) and anhydrous toluene.

2. Add methyltriethoxysilane (1 equivalent) to the solution.

3. Add a catalytic amount of powdered KOH.

4. Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed

with toluene and collected in the Dean-Stark trap.

5. Monitor the reaction progress by observing the amount of ethanol collected. The reaction

is typically complete within 5-6 hours.
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6. Once the reaction is complete, cool the mixture to room temperature.

7. Remove the toluene under reduced pressure using a rotary evaporator.

8. The crude product is a solid. Add a small amount of anhydrous hexane to the solid and stir

to wash away any soluble impurities.

9. Isolate the white, crystalline methylsilatrane product by filtration. The product can be

further purified by recrystallization from a suitable solvent or by vacuum sublimation.

Single-Crystal X-ray Diffraction (SCXRD) Protocol
This generalized protocol outlines the key steps for determining the molecular structure of small

organosilicon compounds like methylsilatrane.

Crystal Selection and Mounting:

Select a high-quality, single crystal (typically 0.1-0.3 mm in all dimensions) that is optically

clear and free of cracks or defects.

Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it

in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation

damage.

Data Collection:

Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a

suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or

CMOS).

Collect a series of diffraction images (frames) while rotating the crystal through a range of

angles. This ensures that all unique reflections are measured.

Data Processing and Structure Solution:

Integrate the raw diffraction images to determine the intensities and positions of the Bragg

reflections.
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Use the collected data to determine the unit cell parameters and space group of the

crystal.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Structure Refinement:

Refine the initial structural model against the experimental diffraction data using full-matrix

least-squares methods. This process minimizes the difference between the observed

structure factors and those calculated from the model.

Locate and refine hydrogen atoms from the difference Fourier map or place them in

calculated positions.

The final refined structure provides precise bond lengths, bond angles, and atomic

coordinates.

¹⁵N and ²⁹Si NMR Spectroscopy Protocol
Acquiring high-quality NMR spectra for these nuclei requires specific considerations due to

their low natural abundance, and for ²⁹Si, long relaxation times (T₁) and a negative Nuclear

Overhauser Effect (NOE).

Sample Preparation:

Dissolve the purified methylsilatrane in a suitable deuterated solvent (e.g., CDCl₃,

[D6]DMSO) in a standard NMR tube.

To shorten the long T₁ relaxation times of ²⁹Si, a small amount of a paramagnetic

relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added.

²⁹Si NMR Acquisition:

Use a high-field NMR spectrometer equipped with a broadband probe.

To counteract the negative NOE which can null or invert the signal, use an inverse-gated

decoupling pulse sequence. This sequence applies proton decoupling only during the
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acquisition time and not during the relaxation delay.

Alternatively, use polarization transfer pulse sequences like DEPT (Distortionless

Enhancement by Polarization Transfer) or INEPT. These sequences transfer

magnetization from the abundant ¹H nuclei to the rare ²⁹Si nuclei, significantly enhancing

sensitivity and allowing for shorter repetition times dictated by the proton T₁.

Reference the spectrum to an external standard, typically tetramethylsilane (TMS) at 0.0

ppm.

¹⁵N NMR Acquisition:

¹⁵N also has low natural abundance and sensitivity. Indirect detection methods are

preferred.

Use a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) or

Heteronuclear Single Quantum Coherence (HSQC) experiment. These 2D experiments

correlate the ¹⁵N nucleus with nearby protons (typically over 2-3 bonds for HMBC).

The chemical shift in the indirect dimension corresponds to the ¹⁵N frequency. This method

is far more sensitive than direct 1D detection.

Reference the spectrum to an external standard, such as liquid ammonia (0 ppm) or

nitromethane (-380.5 ppm).

Conclusion
The N→Si transannular dative bond is the central feature governing the structure and

properties of methylsilatrane. Its characterization through a combination of X-ray diffraction,

multinuclear NMR spectroscopy, and quantum chemical calculations reveals a pentacoordinate

silicon center with a bond that exhibits significant ionic character. The quantitative data and

experimental protocols presented in this guide offer a robust framework for researchers

engaged in the study of hypervalent silicon compounds and their potential applications in

materials science and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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